Srebp/scap-IN-2

Lipogenesis inhibition SREBP transcription factor SCAP degradation

SREBP/SCAP-IN-2 (C27H37ClF2N4O, MW 507.06), designated as compound 13a, is a synthetic vitamin D3 derivative engineered to selectively impair the sterol regulatory element-binding protein (SREBP) pathway. Unlike its parent metabolite 25-hydroxyvitamin D3, this compound acts by promoting the degradation of the SREBP cleavage-activating protein (SCAP), thereby inhibiting lipogenic transcription without activating the vitamin D receptor (VDR).

Molecular Formula C27H37ClF2N4O
Molecular Weight 507.1 g/mol
Cat. No. B12381053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrebp/scap-IN-2
Molecular FormulaC27H37ClF2N4O
Molecular Weight507.1 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CCN3N=C(N=N3)C4=CC=CC=C4Cl)C
InChIInChI=1S/C27H37ClF2N4O/c1-18(13-16-27(29,30)25(2,3)35)21-11-12-22-19(8-7-15-26(21,22)4)14-17-34-32-24(31-33-34)20-9-5-6-10-23(20)28/h5-6,9-10,14,18,21-22,35H,7-8,11-13,15-17H2,1-4H3/b19-14+/t18-,21-,22+,26-/m1/s1
InChIKeyUKVHRNXPYYONGQ-BAPRXCICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SREBP/SCAP-IN-2 Procurement Guide: A VDR-Silent Inhibitor of the SREBP-SCAP Complex


SREBP/SCAP-IN-2 (C27H37ClF2N4O, MW 507.06), designated as compound 13a, is a synthetic vitamin D3 derivative engineered to selectively impair the sterol regulatory element-binding protein (SREBP) pathway [1]. Unlike its parent metabolite 25-hydroxyvitamin D3, this compound acts by promoting the degradation of the SREBP cleavage-activating protein (SCAP), thereby inhibiting lipogenic transcription without activating the vitamin D receptor (VDR) [1]. This VDR-silent profile is intended to eliminate the calcemic side effects that limit the utility of other vitamin D-based SREBP modulators, positioning SREBP/SCAP-IN-2 as a precise tool for interrogating lipid metabolism in cells and in vivo models [1].

Why SREBP/SCAP-IN-2 Cannot Be Replaced by Common SREBP Inhibitors


Substituting SREBP/SCAP-IN-2 with other SREBP pathway inhibitors like fatostatin, betulin, or even its parent molecule KK-052 introduces significant experimental risks due to divergent mechanisms, potencies, and VDR activities. Fatostatin blocks the ER-to-Golgi translocation of SCAP rather than inducing its degradation, and it possesses SCAP-independent antimitotic properties that confound proliferation studies [1]. Betulin is a structurally unrelated, low-potency inhibitor (IC50 ~14.5 μM in K562 cells), while PF-429242 targets the downstream Site-1 protease (S1P) rather than the SREBP-SCAP complex itself. Most critically, compounds that retain VDR activity, such as the endogenous ligand 1α,25-dihydroxyvitamin D3, trigger calcium homeostasis disruption, making them unsuitable for long-term in vivo studies where the objective is to isolate the lipogenic role of SREBPs [1].

Quantitative Differentiation of SREBP/SCAP-IN-2 from Its Closest Comparators


Direct Head-to-Head SREBP/SCAP Inhibitory Potency Against the Parent Compound KK-052

SREBP/SCAP-IN-2 (compound 13a) exhibits a 1.75-fold improvement in SREBP/SCAP inhibitory potency compared to the lead molecule KK-052 in a direct head-to-head comparison [1]. This was measured in an identical cellular context, providing a high-confidence, quantitative basis for choosing SREBP/SCAP-IN-2 over KK-052 for assays sensitive to compound concentration.

Lipogenesis inhibition SREBP transcription factor SCAP degradation

Quantified Potency Difference Against the Close Structural Analog SREBP/SCAP-IN-1

The definitive potency comparison between the two most active analogs from the KK-052 SAR study reveals that SREBP/SCAP-IN-1 (10b, m-methyl) is slightly more potent than SREBP/SCAP-IN-2 (13a, o-chloro), with IC50 values of 1.4 μM and 2.0 μM, respectively [1]. This 0.7-fold difference quantifies the impact of the substituent position (meta vs. ortho) on target engagement.

Structure-activity relationship Analog comparison SREBP inhibition

Functional Selectivity: VDR-Silent Profile Versus the Endogenous VDR Agonist 1,25-Dihydroxyvitamin D3

A critical differentiator for SREBP/SCAP-IN-2 is its lack of VDR activity. The paper demonstrates that compounds 10b and 13a (SREBP/SCAP-IN-2) are 'essentially devoid of VDR activity' in a VDR-responsive luciferase reporter assay, with activity levels as low as the DMSO control [1]. In stark contrast, the endogenous VDR agonist 1,25-dihydroxyvitamin D3 activates VDR with an EC50 of approximately 1.2 nM [2]. This functional selectivity window exceeds a 400-fold difference in target engagement.

Vitamin D receptor Selectivity Calcemic side effects

Mechanistic Differentiation: Induction of SCAP Degradation vs. SREBP Translocation Blockade

SREBP/SCAP-IN-2 operates by promoting the degradation of the SCAP protein, thereby reducing SREBP levels, a mechanism distinct from translocation inhibitors like fatostatin [1]. Western blot data confirms that treatment with 10b and 13a leads to a reduction in both endogenous and exogenously expressed SCAP protein levels in CHO-K1 cells [1]. Fatostatin, conversely, binds SCAP to block ER-to-Golgi transport but does not induce its degradation and exhibits SCAP-independent antimitotic effects at similar concentrations [2].

SCAP degradation Mechanism of action Fatostatin

Optimal Scientific Use Cases for SREBP/SCAP-IN-2 Based on Its Differential Profile


Investigating Hepatic Lipogenesis in NAFLD/NASH Models Without Calcemic Interference

In mouse models of non-alcoholic fatty liver disease (NAFLD), SREBP/SCAP-IN-2 can be used to suppress hepatic lipid synthesis without the hypercalcemia risk associated with VDR agonists [1]. Its predecessor, KK-052, was validated to mitigate hepatic lipid accumulation in mice without calcemic action, and the improved potency of SREBP/SCAP-IN-2 makes it a logistically preferable tool for chronic dosing studies where maintaining normal serum calcium levels is a prerequisite [1].

SAR Probe for Vitamin D-Based SREBP Inhibitor Pharmacophore Modeling

The defined potency difference between the o-chloro (13a, IC50 = 2.0 μM) and m-methyl (10b, IC50 = 1.4 μM) analogs provides critical data points for computational pharmacophore modeling and structure-activity relationship (SAR) studies [1]. Procurement of both SREBP/SCAP-IN-2 and SREBP/SCAP-IN-1 allows medicinal chemistry teams to map the steric and electronic requirements of the phenyl ring substituent for optimal SREBP/SCAP inhibition in a pair-wise manner.

Dissecting the Role of SCAP Degradation in Cancer Cell Lipogenesis

For oncology researchers studying lipid metabolism reprogramming, the degradation-based mechanism of SREBP/SCAP-IN-2 offers a clear advantage over translocation inhibitors like fatostatin [1][2]. By eliminating SCAP protein rather than stalling its trafficking, SREBP/SCAP-IN-2 can help definitively answer whether sustained depletion of the SREBP-SCAP complex is required to impair cancer cell proliferation, avoiding the confounding SCAP-independent antimitotic effects reported for fatostatin [2].

Baseline for Development of Next-Generation, Orally Bioavailable VDR-Silent SREBP Inhibitors

SREBP/SCAP-IN-2 serves as a well-characterized benchmark compound for screening new chemical entities that target the SREBP-SCAP interaction. Its verified VDR-silent profile, combined with a moderate but clean IC50, provides a reproducible positive control for high-throughput screening campaigns seeking to identify non-vitamin D scaffolds that induce SCAP degradation without any residual VDR activity [1].

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